molecular formula C16H13N3O4S B4239251 2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B4239251
M. Wt: 343.4 g/mol
InChI Key: VOUBIEDLSYVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzothiazole ring, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of a nitro group to the benzothiazole ring.

    Amidation: Formation of the benzamide linkage through a reaction between an amine and a carboxylic acid derivative.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzothiazole ring is known to bind to various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

    2-Methoxy-3-methylbenzamide: Lacks the benzothiazole ring and nitro group, resulting in different biological activities.

    N-(6-Nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the methoxy and methyl groups, affecting its chemical reactivity and biological properties.

Uniqueness: 2-Methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-4-3-5-11(14(9)23-2)15(20)18-16-17-12-7-6-10(19(21)22)8-13(12)24-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUBIEDLSYVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.